Cas no 303996-43-2 (6-(4-Chlorobenzyl)sulfanylimidazo2,1-b1,3thiazole-5-carbonitrile)

6-(4-Chlorobenzyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core functionalized with a 4-chlorobenzylthio group and a nitrile moiety at the 5-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in the synthesis of biologically active molecules. The presence of the chlorobenzylthio substituent enhances lipophilicity, potentially improving membrane permeability, while the nitrile group offers a handle for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in medicinal chemistry. The compound's stability under standard conditions facilitates handling and storage in research settings.
6-(4-Chlorobenzyl)sulfanylimidazo2,1-b1,3thiazole-5-carbonitrile structure
303996-43-2 structure
商品名:6-(4-Chlorobenzyl)sulfanylimidazo2,1-b1,3thiazole-5-carbonitrile
CAS番号:303996-43-2
MF:
メガワット:
CID:4644795

6-(4-Chlorobenzyl)sulfanylimidazo2,1-b1,3thiazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • 6-[(4-CHLOROBENZYL)SULFANYL]IMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBONITRILE
    • Imidazo[2,1-b]thiazole-5-carbonitrile, 6-[[(4-chlorophenyl)methyl]thio]-
    • 6-(4-Chlorobenzyl)sulfanylimidazo2,1-b1,3thiazole-5-carbonitrile

6-(4-Chlorobenzyl)sulfanylimidazo2,1-b1,3thiazole-5-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627426-1mg
6-((4-Chlorobenzyl)thio)imidazo[2,1-b]thiazole-5-carbonitrile
303996-43-2 98%
1mg
¥473.00 2024-08-02
TRC
C012392-0.5mg
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
303996-43-2
0.5mg
$ 50.00 2022-06-06
A2B Chem LLC
AI81561-1g
6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile
303996-43-2 >90%
1g
$1313.00 2023-12-31
A2B Chem LLC
AI81561-5mg
6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile
303996-43-2 >90%
5mg
$215.00 2023-12-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627426-10mg
6-((4-Chlorobenzyl)thio)imidazo[2,1-b]thiazole-5-carbonitrile
303996-43-2 98%
10mg
¥747.00 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00891785-1g
6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile
303996-43-2 90%
1g
¥4193.0 2023-03-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627426-5mg
6-((4-Chlorobenzyl)thio)imidazo[2,1-b]thiazole-5-carbonitrile
303996-43-2 98%
5mg
¥627.00 2024-08-02
A2B Chem LLC
AI81561-500mg
6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile
303996-43-2 >90%
500mg
$729.00 2023-12-31
TRC
C012392-2.5mg
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
303996-43-2
2.5mg
$ 155.00 2022-06-06
TRC
C012392-1mg
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
303996-43-2
1mg
$ 80.00 2022-06-06

6-(4-Chlorobenzyl)sulfanylimidazo2,1-b1,3thiazole-5-carbonitrile 関連文献

6-(4-Chlorobenzyl)sulfanylimidazo2,1-b1,3thiazole-5-carbonitrileに関する追加情報

Introduction to 6-(4-Chlorobenzyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile (CAS No. 303996-43-2)

6-(4-Chlorobenzyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile, identified by its CAS number 303996-43-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of imidazothiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.

The molecular structure of 6-(4-Chlorobenzyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile incorporates a unique combination of functional groups, including a sulfanyl group and a nitrile group, which contribute to its distinct chemical properties and reactivity. The presence of these functional groups makes it a valuable scaffold for the development of novel pharmaceutical agents.

In recent years, there has been a growing interest in imidazothiazole derivatives due to their demonstrated efficacy in various pharmacological assays. These compounds have shown promise in the treatment of inflammatory diseases, infectious disorders, and even certain types of cancer. The specific arrangement of atoms in 6-(4-Chlorobenzyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile is believed to play a crucial role in modulating biological pathways and interacting with target enzymes or receptors.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacological properties. For instance, modifications at the 4-Chlorobenzyl moiety have been explored to optimize solubility, bioavailability, and metabolic stability.

The nitrile group in the molecule is particularly noteworthy, as it can undergo various chemical transformations that yield valuable intermediates for drug synthesis. This versatility makes 6-(4-Chlorobenzyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile a versatile building block in medicinal chemistry. Furthermore, its ability to form hydrogen bonds and interact with biological molecules suggests potential applications in drug design and development.

Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The< strong>imidazo[2,1-b][1,3]thiazole core structure has been extensively studied for its antimicrobial and anti-inflammatory effects. Researchers have observed that small changes in the substitution pattern can significantly alter the biological activity of these compounds. This underscores the need for detailed structural-activity relationship studies to optimize therapeutic outcomes.

The sulfanyl group in 6-(4-Chlorobenzyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile adds an additional layer of complexity to its chemical behavior. Sulfanyl-containing compounds are known for their ability to participate in various biochemical reactions, including oxidation-reduction processes and sulfur-sulfur bond formation. These properties make them attractive candidates for use in redox-sensitive drug delivery systems and enzyme inhibition strategies.

In clinical research settings, derivatives of imidazothiazole have been evaluated for their potential to modulate immune responses and reduce inflammation. Some studies suggest that these compounds may interfere with signaling pathways involved in chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The< strong>sulfanyl-containing derivatives have shown particular promise in preclinical models due to their ability to selectively target inflammatory mediators.

The nitrile group also contributes to the pharmacological profile of this compound by enabling various post-synthetic modifications. For example, hydrolysis of the nitrile group can yield carboxylic acids, which can be further functionalized to introduce additional pharmacophores. This flexibility allows chemists to tailor the properties of< strong>6-(4-Chlorobenzyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile to meet specific therapeutic requirements.

The synthesis of< strong>6-(4-Chlorobenzyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently. These methods not only improve reaction efficiency but also minimize unwanted byproducts.

In conclusion,< strong>6-(4-Chlorobenzyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile(CAS No. 303996-43-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Its potential as a lead compound or intermediate for drug development underscores its importance in modern medicinal research. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly vital role in addressing complex medical challenges.

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